molecular formula C7H10N2OS B2704198 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one CAS No. 1558390-40-1

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one

Cat. No. B2704198
CAS RN: 1558390-40-1
M. Wt: 170.23
InChI Key: ZLZWRJRAXHFANC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one is a chemical compound with the molecular formula C7H10N2OS . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of 2-thioxoimidazolidin-4-one derivatives, which includes 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one, is often based on isothiocyanates. A one-pot reaction of aryl isothiocyanates with 3-(4-morpholinyl)alanine in an alkaline medium followed by treatment of the reaction mixture with fuming hydrochloric acid is a commonly used method .


Physical And Chemical Properties Analysis

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one has a molecular weight of 170.23 . Unfortunately, specific physical and chemical properties of this compound were not found in the search results.

Scientific Research Applications

Anticancer Activities

Research has shown that derivatives of 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one, particularly 3-substituted (E)-5-(arylidene)-1-methyl-2-thioxoimidazolidin-4-ones, exhibit potent cytotoxic activities against various cancer cell lines including breast (MCF-7), liver (HepG2), and lung (A549) cancers. These compounds were designed and synthesized with the aim of matching the structural features in known inhibitors such as fluorouracil (5-FU) (Khodair et al., 2021).

Enzyme Inhibition

5-Arylidene-2-thioxoimidazolidin-4-ones have been explored as inhibitors of the lymphocyte-expressed pore-forming protein perforin. These compounds showed excellent activity at non-toxic concentrations, presenting them as a significant improvement on previous classes of inhibitors (Spicer et al., 2013).

Proteasome and Immunoproteasome Inhibition

2-Thioxoimidazolidin-4-one derivatives have been identified as novel noncovalent inhibitors of proteasome and immunoproteasome, which are potential targets for the treatment of hematological malignancies. Among the synthesized compounds, several showed effective inhibition of proteasome activities in the low micromolar range (Maccari et al., 2017).

Therapeutic Potential in Non-Small-Cell Lung and Colon Cancers

Thiazolidin compounds, closely related to 5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one, have shown to inhibit the growth of human non-small-cell lung and colon cancer cells. These compounds mediate their anticancer effects by inducing G2/M arrest in cancer cells and require JNK activation for their mechanism of action (Teraishi et al., 2005).

Molecular Docking Studies

3-Phenyl-2-thioxoimidazolidin-4-one derivatives were evaluated for their potential binding interactions with the Estrogen Receptor (3ERT) through molecular docking studies, providing insights into their pharmacological properties and interactions at the molecular level (Vanitha et al., 2021).

properties

IUPAC Name

5-cyclopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZWRJRAXHFANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=S)N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-5-methyl-2-thioxoimidazolidin-4-one

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